Fuscol
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Overview
Description
Fuscol is a natural product found in Eunicea fusca and Lobophytum pauciflorum with data available.
Scientific Research Applications
Pheromone Research in Insects
Fuscol, identified as (E)-6,10-dimethyl-5,9-undecadien-2-ol, has been studied for its role as a male-produced pheromone in certain insect species. Silk et al. (2007) discovered that fuscol, emitted by the beetles Tetropium fuscum and Tetropium cinnamopterum, plays a significant role in their mating behavior, particularly when combined with host volatiles (Silk et al., 2007).
Anti-Inflammatory Properties in Marine Diterpenes
Fuscol, along with related fuscosides, are diterpenes isolated from the Caribbean gorgonian Eunicea fusca, exhibiting potent anti-inflammatory activity. Saleh and Kerr (2010) investigated the biosynthesis of fuscol and its first oxidation product, highlighting its selective action against leukotriene production in murine models (Saleh & Kerr, 2010). Additionally, Kerr et al. (2014) synthesized and evaluated derivatives of fuscol for anti-inflammatory activity, finding some analogues with superior activity to natural fuscol (Kerr et al., 2014).
Biosynthesis in Coral Symbionts
Ranzer et al. (2008) explored the biosynthesis of fuscol in the octocoral Eunicea fusca, identifying a specific farnesyldiphosphate synthase in the coral's dinoflagellate symbiont that contributes to fuscol production (Ranzer et al., 2008). Newberger et al. (2006) also demonstrated the inducibility of fuscol biosynthesis in response to plant signaling factors in these symbionts (Newberger et al., 2006).
Glycosylation and Anti-Inflammatory Activity
Marchbank and Kerr (2011) conducted a study on the semisynthesis of fuscoside B analogues, emphasizing the importance of glycan portion in the anti-inflammatory activity of these compounds (Marchbank & Kerr, 2011).
properties
Product Name |
Fuscol |
---|---|
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
(3E,5E)-6-[(1S,3R,4R)-4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl]-2-methylhepta-3,5-dien-2-ol |
InChI |
InChI=1S/C20H32O/c1-8-20(7)13-11-17(14-18(20)15(2)3)16(4)10-9-12-19(5,6)21/h8-10,12,17-18,21H,1-2,11,13-14H2,3-7H3/b12-9+,16-10+/t17-,18+,20-/m0/s1 |
InChI Key |
PGZCBHXBAUSEPY-VHSBKHBUSA-N |
Isomeric SMILES |
CC(=C)[C@H]1C[C@H](CC[C@]1(C)C=C)/C(=C/C=C/C(C)(C)O)/C |
Canonical SMILES |
CC(=C)C1CC(CCC1(C)C=C)C(=CC=CC(C)(C)O)C |
synonyms |
fuscol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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